molecular formula C12H20O B1485697 1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol CAS No. 2098039-46-2

1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol

Cat. No. B1485697
CAS RN: 2098039-46-2
M. Wt: 180.29 g/mol
InChI Key: QCIYHALKNZQZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H20O . It has a molecular weight of 180.29 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Silacyclopentanols : Compounds closely related to "1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol" have been synthesized through methods like hydroboration—oxidation or epoxidation—reduction, demonstrating the versatility of cyclopentanols in chemical synthesis (G. Manuel, 1971).
  • Cyclisation Studies : Research on cyclisation of certain cyclopentanol derivatives highlights the potential for creating complex molecular structures, useful in synthesizing pharmaceuticals and other organic compounds (F. Blaney et al., 1972).

Applications in Fragrance and Fuel Studies

  • Fragrance Material Review : Some cyclopentanone derivatives are reviewed for their toxicological and dermatological safety as fragrance ingredients, showcasing their utility in consumer products (J. Scognamiglio et al., 2012).
  • Fuel Research : Studies involving cyclopentane and its blends with dimethyl ether aim at understanding and improving multi-component fuels, relevant for the development of cleaner combustion technologies (Nitin Lokachari et al., 2021).

properties

IUPAC Name

1-(4,4-dimethylpent-2-ynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-11(2,3)7-6-10-12(13)8-4-5-9-12/h13H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYHALKNZQZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.